molecular formula C10H8I3NO B14908758 n-Allyl-2,3,5-triiodobenzamide

n-Allyl-2,3,5-triiodobenzamide

Katalognummer: B14908758
Molekulargewicht: 538.89 g/mol
InChI-Schlüssel: CKCZRUNIEXCXCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Allyl-2,3,5-triiodobenzamide is an organic compound with the molecular formula C10H8I3NO and a molecular weight of 538.89 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an allyl group, and an amide functional group. It is primarily used in research settings due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .

Wissenschaftliche Forschungsanwendungen

n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

n-Allyl-2,3,5-triiodobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of iodine atoms and the allyl group makes it a versatile compound for various chemical and biological studies.

Eigenschaften

Molekularformel

C10H8I3NO

Molekulargewicht

538.89 g/mol

IUPAC-Name

2,3,5-triiodo-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15)

InChI-Schlüssel

CKCZRUNIEXCXCM-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.